molecular formula C16H20N4O2S B12224847 2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine

2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine

Cat. No.: B12224847
M. Wt: 332.4 g/mol
InChI Key: VPZVTMDBYDETOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and a morpholine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the condensation of thieno[3,2-d]pyrimidine derivatives with piperidine-1-carbonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit protein kinases or modulate ion channels, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

piperidin-1-yl-(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C16H20N4O2S/c21-16(19-5-2-1-3-6-19)13-10-20(7-8-22-13)15-14-12(4-9-23-14)17-11-18-15/h4,9,11,13H,1-3,5-8,10H2

InChI Key

VPZVTMDBYDETOW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.